
D-talose-18O2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-talose-18O2 is a rare sugar molecule, specifically an isotopically labeled form of D-talose, where two oxygen atoms are replaced with the isotope oxygen-18. D-talose itself is an aldohexose, a type of monosaccharide with six carbon atoms and an aldehyde group. It is classified as a rare sugar due to its limited natural occurrence. D-talose has gained attention for its potential antimicrobial and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-talose-18O2 can be synthesized through the epimerization of D-galactose using a finely tuned molybdenum oxide (MoO3) solid acid catalyst. The reaction involves the modulation of the valency ratio in Mo species (Mo5+/6+), resulting in improved Lewis acidity and porosity. The reaction is carried out in a water medium at 120°C for 30 minutes, yielding D-talose with high selectivity and carbon balance .
Industrial Production Methods: Industrial production of this compound is not widely established due to its rarity and high cost. the use of immobilized enzymes, such as L-ribose isomerase, has been explored for the conversion of D-tagatose to D-talose. This method involves the use of a packed bed reactor with commercial glucose isomerase, operating at optimal conditions of pH 8.0 and 60°C .
Analyse Chemischer Reaktionen
Types of Reactions: D-talose-18O2 undergoes various chemical reactions, including:
Epimerization: Conversion of D-galactose to D-talose using molybdenum oxide catalysts.
Isomerization: Conversion of D-tagatose to D-talose using L-ribose isomerase.
Common Reagents and Conditions:
Molybdenum oxide (MoO3): Used as a catalyst for epimerization reactions.
L-ribose isomerase: Enzyme used for isomerization reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
D-talose-18O2 has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of D-talose-18O2 involves its interaction with specific molecular targets and pathways. For instance, the epimerization of D-galactose to D-talose is facilitated by the formation of a Mo-sugar complex, which influences the C1–C2 carbon shift. This mechanism is confirmed through isotopic labeling and NMR characterization . Additionally, D-talose exhibits antimicrobial and anti-inflammatory effects by inhibiting key enzymes and pathways involved in microbial growth and inflammation .
Vergleich Mit ähnlichen Verbindungen
D-tagatose: A low-calorie sweetener with applications in the food industry.
D-galactose: A common sugar that can be epimerized to form D-talose.
Uniqueness of D-talose-18O2: this compound is unique due to its isotopic labeling with oxygen-18, which allows for detailed studies of reaction mechanisms and metabolic pathways. Its rarity and specific biological activities also distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
184.16 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-2,5,6-trihydroxy-3,4-bis(18O)(oxidanyl)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i11+2,12+2 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-AMUOQIKHSA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@@H]([C@@H](C=O)O)[18OH])[18OH])O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


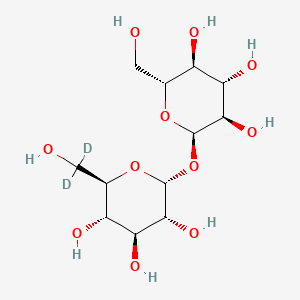
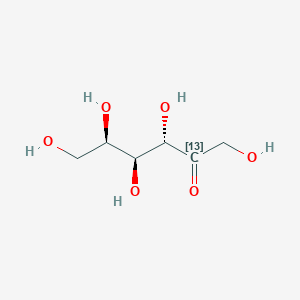

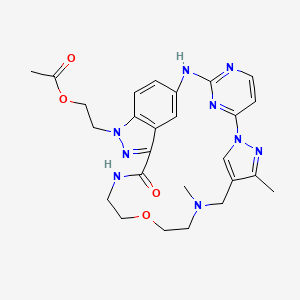

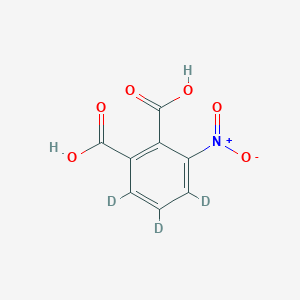

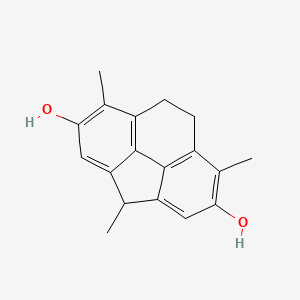

![17-Chloro-33-fluoro-12-[2-(2-methoxyethoxy)ethyl]-5,14,22-trimethyl-28-oxa-9-thia-5,6,12,13,24-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),13,16,18,20,22,29(37),30(35),31,33-tridecaene-23-carboxylic acid](/img/structure/B12394187.png)


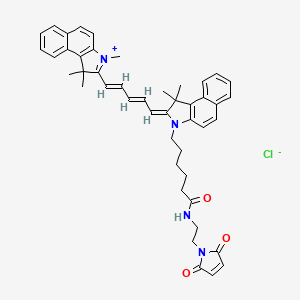
![1-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]-3-[8-[(1S)-1-methoxyethyl]imidazo[1,2-b]pyridazin-7-yl]urea](/img/structure/B12394205.png)
